molecular formula C8H8N4O2 B11906011 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid

Katalognummer: B11906011
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: ZZFSCBJGJDWOMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core. This structure is integral to several kinase inhibitors and nucleoside drugs, making it a compound of significant interest in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid can be achieved through various methods. One common approach involves the synthesis from pyrrole derivatives. This method typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic strategies mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine core, used to treat COVID-19.

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Brivanib Alaninate: An antitumorigenic drug approved by the US FDA.

Uniqueness

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C8H8N4O2

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid

InChI

InChI=1S/C8H8N4O2/c9-8-5-2-1-3-12(5)11-6(10-8)4-7(13)14/h1-3H,4H2,(H,13,14)(H2,9,10,11)

InChI-Schlüssel

ZZFSCBJGJDWOMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C1)C(=NC(=N2)CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.